molecular formula C12H16N2O6 B5038757 N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine

N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine

Cat. No. B5038757
M. Wt: 284.26 g/mol
InChI Key: ZEZYHXJBMLCEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine, also known as MNX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNX is a glycosylated compound that is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is not well understood. However, it is believed that N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine acts as a substrate for enzymes that catalyze the hydrolysis of glycosylated compounds. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is also believed to interact with cellular receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has been found to have various biochemical and physiological effects. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is a fluorescent compound that can be used to study the uptake and distribution of glycosylated compounds in cells and tissues. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has also been found to have antibacterial properties and can inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is also a fluorescent compound that can be easily detected and quantified. However, N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has certain limitations. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is relatively expensive compared to other fluorescent probes. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine also has limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine research. One potential direction is the development of N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine-based probes for the detection of glycosylated compounds in biological samples. Another potential direction is the development of N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine-based inhibitors for enzymes involved in glycosylation. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine can also be used as a tool to study the role of glycosylation in various biological processes. Overall, N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has the potential to be a valuable tool in various fields of research.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process involves the conversion of 4-methyl-2-nitrophenol to 4-methyl-2-nitroaniline, followed by the glycosylation of the amine group with xylopyranosyl chloride. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has been found to have potential applications in various fields such as biochemistry, pharmacology, and medical research. N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is used as a probe to study the activity of enzymes such as beta-xylosidase and beta-glucosidase. It is also used as a substrate for the synthesis of glycosylated compounds. In medical research, N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is used as a fluorescent tag to study the uptake and distribution of glycosylated compounds in cells and tissues.

properties

IUPAC Name

2-(4-methyl-2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYHXJBMLCEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol

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